7-Methoxy-2,4-dimethyl-8-nitroquinoline
Description
Historical and Contemporary Significance of Quinoline (B57606) Scaffolds in Organic Chemistry
The history of quinoline dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. rsc.org This discovery marked the beginning of extensive research into a class of compounds that would prove to be of immense importance. Historically, the most notable application of the quinoline scaffold is found in antimalarial drugs. rsc.org Quinine, an alkaloid extracted from the bark of the Cinchona tree, was the first effective treatment for malaria and features a quinoline core. rsc.org This led to the synthesis of numerous quinoline-based antimalarials like chloroquine (B1663885) and primaquine, which became crucial in global health. rsc.org
In contemporary organic and medicinal chemistry, the quinoline scaffold is recognized as a "privileged structure." nih.gov This term reflects its recurring presence in a multitude of biologically active compounds and FDA-approved drugs. researchgate.net Its structural versatility allows it to interact with a wide range of biological targets. researchgate.net Modern research continues to uncover new applications for quinoline derivatives, which exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, antiviral, and antioxidant properties. ijpsjournal.comorientjchem.orgnih.gov Furthermore, quinoline derivatives are utilized in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and as ligands in organometallic catalysis, highlighting their significance beyond the pharmaceutical realm. researchgate.netnih.gov
Academic Importance of Methoxy-, Dimethyl-, and Nitro-Substituted Quinoline Derivatives
The functionalization of the quinoline ring with various substituents is a key strategy for modulating its biological and chemical properties. frontiersin.orgnih.gov Methoxy (B1213986), dimethyl, and nitro groups are particularly significant in academic research for their distinct electronic and steric effects.
Methoxy-Substituted Quinolines: The methoxy group (-OCH₃) is an electron-donating group that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Its presence on the quinoline ring has been shown to be crucial for the activity of several compounds. For instance, structure-activity relationship (SAR) studies have demonstrated that a methoxy group at certain positions can enhance the anticancer or antimalarial efficacy of quinoline derivatives. orientjchem.orgrsc.org The position of the methoxy group is critical; for example, its presence at the 7-position has been shown in some contexts to improve antitumor activity. orientjchem.org Methoxyquinolines are key intermediates in the synthesis of more complex molecules, including P-glycoprotein inhibitors and potential treatments for Alzheimer's disease. nih.govnih.govnih.gov
Dimethyl-Substituted Quinolines: The incorporation of methyl groups (-CH₃) onto the quinoline scaffold primarily impacts its steric properties and lipophilicity. These groups can influence how the molecule binds to a biological target and can affect its solubility and metabolic stability. For example, 2,4-dimethylquinoline (B72138) derivatives are explored in various synthetic pathways. google.com The strategic placement of methyl groups can direct further chemical reactions and is a tool used in the design of compounds with specific three-dimensional conformations.
Nitro-Substituted Quinolines: The nitro group (-NO₂) is a strong electron-withdrawing group that profoundly alters the electronic properties of the quinoline ring. It often serves as a crucial synthetic handle, as it can be readily converted into other functional groups, most notably an amino group (-NH₂), which is a precursor for a wide range of further derivatizations. nih.gov Nitroquinolines are important intermediates in the synthesis of many biologically active compounds. brieflands.comsigmaaldrich.com The nitro group itself can contribute to a compound's biological activity; for instance, 8-nitroquinoline (B147351) derivatives have been studied for their potential cytotoxicity against cancer cell lines. brieflands.com The presence of a nitro group can also activate the quinoline framework for certain chemical transformations, enabling the synthesis of complex, polycyclic derivatives. nih.gov
Rationale for Focused Research on 7-Methoxy-2,4-dimethyl-8-nitroquinoline and Related Analogues
The specific compound This compound is a subject of focused research due to the unique combination of its functional groups on the versatile quinoline scaffold. The rationale for investigating this molecule and its analogues stems from the synergistic potential of its substituents to create a compound with valuable chemical and biological properties.
The key motivations for its study include:
Synthetic Versatility: The 8-nitro group acts as a versatile precursor for a variety of other functionalities. Its reduction to an 8-amino group opens up pathways to synthesize a diverse library of derivatives, such as amides, sulfonamides, or Schiff bases, allowing for extensive exploration of the chemical space around this position. nih.govbrieflands.com This makes the parent compound a valuable intermediate for developing new chemical entities.
Modulation of Biological Activity: The substituents are strategically positioned to influence biological interactions. The 7-methoxy group is known to be a favorable substitution for enhancing certain therapeutic activities. orientjchem.org The 8-nitro group can also contribute directly to cytotoxicity. brieflands.com The 2- and 4-methyl groups can modulate the compound's fit into enzyme active sites or receptor binding pockets, potentially improving potency and selectivity.
Exploration of Structure-Activity Relationships (SAR): By synthesizing and studying This compound , researchers can systematically probe the effects of this specific substitution pattern. Comparing its activity to related analogues, such as 6-methoxy-2,4-dimethyl-8-nitroquinoline or 7-methyl-8-nitroquinoline, provides critical data for building comprehensive SAR models. google.combrieflands.com This knowledge is essential for the rational design of future quinoline-based compounds with optimized properties. The investigation into such multi-substituted quinolines is a logical progression in the quest to develop novel and effective molecules for therapeutic and material science applications.
Data Tables
Table 1: Physicochemical Properties of Related Nitroquinoline Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
|---|---|---|---|
| 6-Methoxy-8-nitroquinoline | C₁₀H₈N₂O₃ | 204.18 | 158-160 |
| 7-Methoxy-8-nitroquinoline | C₁₀H₈N₂O₃ | 204.18 | Not Available |
| 6-Methoxy-2,4-dimethyl-8-nitroquinoline | C₁₂H₁₂N₂O₃ | 232.24 | 188-191 |
Data sourced from references sigmaaldrich.comchemsynthesis.comaschemicals.comnih.gov. Please note that some physical data for specific isomers may not be publicly available.
Table 2: Examples of Biologically Active Quinoline Scaffolds
| Compound | Type of Activity | Significance | Reference |
|---|---|---|---|
| Quinine | Antimalarial | First effective treatment for malaria, a natural product. | rsc.org |
| Chloroquine | Antimalarial | Widely used synthetic antimalarial drug. | rsc.org |
| Ciprofloxacin | Antibacterial | Broad-spectrum antibiotic from the fluoroquinolone class. | researchgate.net |
| Topotecan | Anticancer | A topoisomerase I inhibitor used in chemotherapy. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
7-methoxy-2,4-dimethyl-8-nitroquinoline |
InChI |
InChI=1S/C12H12N2O3/c1-7-6-8(2)13-11-9(7)4-5-10(17-3)12(11)14(15)16/h4-6H,1-3H3 |
InChI Key |
DGRVAVJJQUPIPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2[N+](=O)[O-])OC)C |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Kinetic Studies Involving 7 Methoxy 2,4 Dimethyl 8 Nitroquinoline and Analogues
Fundamental Reaction Types in Quinoline (B57606) Chemistry
The quinoline nucleus can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, as well as radical functionalizations. The regioselectivity and rate of these reactions are highly dependent on the reaction conditions and the substitution pattern of the quinoline core.
Electrophilic Aromatic Substitution on the Quinoline Ring
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.comyoutube.com In this two-step mechanism, the aromatic ring acts as a nucleophile, attacking a strong electrophile to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. youtube.com Aromaticity is then restored by the loss of a proton from the site of attack. masterorganicchemistry.com
The quinoline ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing inductive effect of the nitrogen atom, which deactivates the ring. youtube.com The reaction typically requires harsh conditions and the substitution pattern is highly influenced by the reaction's acidity. In strongly acidic conditions, protonation of the quinoline nitrogen further deactivates the ring. Electrophilic attack preferentially occurs on the carbocyclic (benzene) ring at positions C-5 and C-8.
For a substituted compound like 7-Methoxy-2,4-dimethyl-8-nitroquinoline , the directing effects of the existing groups would determine the position of any subsequent electrophilic attack.
Methoxy (B1213986) group (-OCH₃) at C-7: Strongly activating and ortho-, para-directing.
Methyl groups (-CH₃) at C-2 and C-4: Weakly activating and ortho-, para-directing.
Nitro group (-NO₂) at C-8: Strongly deactivating and meta-directing.
The combined influence of these substituents makes further electrophilic substitution on this specific molecule challenging and complex to predict without experimental data. The strong deactivating effect of the nitro group, coupled with steric hindrance from the adjacent methoxy and C-4 methyl groups, would significantly reduce the ring's nucleophilicity.
Nucleophilic Aromatic Substitution in Nitroquinoline Systems
Nucleophilic Aromatic Substitution (SNA) is a key reaction for quinolines bearing electron-withdrawing groups, particularly nitro groups. youtube.com Unlike EAS, SNA reactions are facilitated by groups that can stabilize a negative charge on the aromatic ring. The presence of a nitro group ortho or para to a leaving group dramatically accelerates the reaction rate. youtube.comyoutube.com
The mechanism is typically a two-step addition-elimination process. libretexts.org First, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. libretexts.org In the second, usually rapid, step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com
In nitroquinoline systems, the nitro group activates the ring towards nucleophilic attack. Kinetic studies on related nitro-heterocycles have confirmed a two-step mechanism involving these intermediates. rsc.org While some SNA reactions may proceed through a concerted (cSNAr) pathway, the addition-elimination mechanism is widely accepted for highly activated systems. nih.govnih.gov For This compound , a nucleophile could potentially displace the methoxy group at C-7, although methoxide (B1231860) is not an ideal leaving group. The nitro group at C-8 is ortho to the C-7 position, providing the necessary activation for such a substitution.
Interactive Data Table: Relative Rates of Nucleophilic Aromatic Substitution
The following table illustrates the activating effect of a nitro group on the rate of nucleophilic aromatic substitution in a model benzene system. A similar trend is observed in nitroquinoline systems.
| Compound | Substituent | Position Relative to Leaving Group | Relative Rate |
| Chlorobenzene | None | - | 1 |
| 1-Chloro-4-nitrobenzene | -NO₂ | para | 7 x 10¹⁰ |
| 1-Chloro-2-nitrobenzene | -NO₂ | ortho | 3 x 10¹⁰ |
| 1-Chloro-3-nitrobenzene | -NO₂ | meta | ~1 |
| 1-Chloro-2,4-dinitrobenzene | -NO₂, -NO₂ | ortho, para | 2.4 x 10¹⁵ |
Data is illustrative and based on general principles of SNAr reactions.
Radical Pathways in Quinoline Functionalization
Radical-mediated processes have become powerful tools for the C-H functionalization of heterocycles like quinoline, often offering alternative regioselectivity compared to ionic pathways. rsc.org These methods can proceed under mild conditions and show high functional group tolerance. nih.gov Recent advancements include photocatalysis and transition-metal catalysis, which can generate radical intermediates from quinoline derivatives. rsc.orgnih.gov
For instance, a redox-neutral dearomatization-rearomatization process has been developed for the highly regioselective meta-C-H functionalization of quinolines, allowing for the introduction of various groups through both radical and ionic pathways. nih.gov Other strategies involve the use of quinoline N-oxides, which can direct functionalization to the C-8 position via transition-metal-catalyzed pathways that may involve radical intermediates. rsc.org The possibility of a radical pathway can often be investigated experimentally by adding radical scavengers like TEMPO; a significant decrease in product yield suggests a radical mechanism is operative. nih.gov
Mechanistic Pathways of Specific Transformations of Substituted Quinolines
The synthesis of the quinoline core and its subsequent modification involve several classic and modern reactions with well-studied mechanisms.
Detailed Reaction Mechanisms of Named Syntheses (e.g., Skraup, Combes)
Skraup Synthesis The Skraup synthesis is a classic method for producing quinolines by heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). rsc.orgiipseries.orgresearchgate.net
The mechanism proceeds through the following key steps:
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.
Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to acrolein.
Electrophilic Cyclization: The resulting intermediate is protonated under the strongly acidic conditions, followed by an intramolecular electrophilic attack on the aromatic ring to close the heterocyclic ring.
Dehydration: The cyclic alcohol intermediate is dehydrated to form 1,2-dihydroquinoline (B8789712).
Oxidation: The 1,2-dihydroquinoline is oxidized by the oxidizing agent (e.g., nitrobenzene) to yield the final quinoline product. rsc.org
This method can be used to produce substituted quinolines by starting with a substituted aniline (B41778). brieflands.comsemanticscholar.org
Combes Synthesis The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone, catalyzed by a strong acid like sulfuric acid. iipseries.orgwikipedia.org
The mechanism involves three main stages: wikipedia.org
Schiff Base Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form an enamine, which is in equilibrium with its Schiff base tautomer.
Ring Closure (Annulation): Under acidic catalysis, the enamine is protonated. This is followed by the rate-determining step: an intramolecular electrophilic cyclization onto the aniline ring.
Dehydration: The resulting cyclic intermediate undergoes acid-catalyzed dehydration to form the final substituted quinoline product. wikipedia.org
The Combes synthesis is particularly relevant to This compound as it directly provides the 2,4-dimethyl substitution pattern by using acetylacetone (B45752) as the β-diketone.
Photochemical Reaction Mechanisms in Methoxyquinoline Systems (e.g., Photobasicity)
Methoxyquinolines can exhibit interesting photochemical properties, including a phenomenon known as photobasicity, where the molecule becomes significantly more basic in its electronically excited state compared to its ground state. escholarship.orgresearchgate.net
Studies on 5-Methoxyquinoline (5-MeOQ) have elucidated a mechanism for its photobasicity in aqueous solutions that does not involve direct protonation of the excited state. nih.govacs.org Instead, a rapid, redox-catalyzed proton transfer occurs:
Photoexcitation: The 5-MeOQ molecule absorbs a photon, promoting it to the S₁ excited state.
Hole Transfer: The rate-determining step is an ultrafast (within ~5 picoseconds) hole transfer from the photoexcited 5-MeOQ to an adjacent water molecule. acs.org This forms a radical cation of 5-MeOQ and a water radical.
Proton Transfer: Driven by Coulombic attraction, a proton is rapidly transferred from the water radical to the quinoline nitrogen. acs.org
Deactivation: The resulting diradical species decays almost instantaneously back to the ground state, producing the protonated quinoline (5-MeOQH⁺) and a hydroxide (B78521) ion (OH⁻). acs.org
This entire process is extremely fast, with an excited-state lifetime on the order of 10 picoseconds. acs.org This mechanism explains why the basicity of methoxyquinolines increases upon photoexcitation, allowing them to deprotonate even weak acids like alcohols upon irradiation. escholarship.orgacs.org Similar photochemical pathways can be anticipated for other methoxyquinoline analogues. researchgate.netresearchgate.net
Interactive Data Table: Photophysical Properties of 5-Methoxyquinoline
| Property | Value | Description | Reference |
| Ground State pKa | 4.9 | Basicity in the ground electronic state. | researchgate.net |
| Excited State pKa* | ~15.5 | Estimated basicity in the S₁ excited state. | researchgate.net |
| Excited State Lifetime | ~10 ps | Time the molecule remains in the excited state in aqueous solution. | acs.org |
| Hole Transfer Rate | ~5 ps | Rate-determining step for the photobasicity mechanism. | nih.govacs.org |
Mechanistic Aspects of Oxidative Cyclization in Quinoline Synthesis
The synthesis of the quinoline core, a scaffold present in numerous natural products and pharmaceuticals, can be achieved through various synthetic strategies, with oxidative cyclization being a prominent method. mdpi.comnih.gov While specific mechanistic studies on the formation of this compound via oxidative cyclization are not extensively documented in the available literature, plausible mechanistic pathways can be inferred from studies on analogous substituted quinolines. These reactions often involve the formation of key intermediates and are influenced by the electronic nature of the substituents on the aromatic rings.
Oxidative cyclization reactions leading to quinoline derivatives can proceed through either radical or ionic pathways, largely dependent on the specific reactants and reaction conditions employed. nih.govnih.gov
Radical Pathways: In many instances, the reaction is initiated by a single-electron transfer (SET) process, generating radical intermediates. For a hypothetical precursor to this compound, a plausible radical mechanism could involve the following steps:
Initiation: A radical initiator or an oxidizing agent abstracts a hydrogen atom from a suitable position on the precursor molecule, leading to the formation of a carbon-centered radical.
Intramolecular Cyclization: The generated radical can then attack the aromatic ring intramolecularly. The position of this attack would be influenced by the directing effects of the substituents. The methoxy and methyl groups, being electron-donating, would activate the ring towards electrophilic-like radical attack, while the nitro group, being strongly electron-withdrawing, would deactivate it.
Oxidation and Aromatization: The resulting cyclized radical intermediate would then undergo further oxidation and subsequent loss of a proton to afford the aromatic quinoline ring system.
Ionic Pathways: Alternatively, the reaction can proceed through ionic intermediates. A possible ionic mechanism might involve:
Formation of an Electrophilic Species: An oxidizing agent could promote the formation of a cationic species on a side chain of the precursor.
Electrophilic Aromatic Substitution: The electron-rich aromatic ring, activated by the methoxy and methyl groups, would then undergo an intramolecular electrophilic attack by the cationic center. The regioselectivity of this cyclization would be governed by the principles of electrophilic aromatic substitution, with the 5 and 7 positions being generally favored in quinoline systems. quimicaorganica.org
Deprotonation and Aromatization: Loss of a proton from the resulting carbocation intermediate would lead to the formation of the stable aromatic quinoline core.
The presence of the 7-methoxy and 2,4-dimethyl groups, all being electron-donating, would be expected to facilitate the cyclization process by increasing the electron density of the aromatic ring, thereby making it more susceptible to either radical or electrophilic attack. Conversely, the 8-nitro group, a strong electron-withdrawing group, would deactivate the ring, potentially making the cyclization more challenging compared to unsubstituted analogues. mdpi.com
Chemical Kinetics of Reactions Involving Nitroquinolines
The chemical kinetics of reactions involving nitroquinolines are of fundamental importance for understanding their reactivity and for optimizing reaction conditions. While specific kinetic data for this compound is scarce, general principles governing the kinetics of reactions with nitroaromatic compounds can be applied to predict its behavior.
Determination of Reaction Rates and Orders
The determination of reaction rates and orders for reactions involving nitroquinolines typically involves monitoring the change in concentration of reactants or products over time. This can be achieved using various analytical techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy.
For a typical reaction, the rate law can be expressed as:
Rate = k[Nitroquinoline]m[Reagent]n
where:
k is the rate constant
[Nitroquinoline] and [Reagent] are the molar concentrations of the reactants
m and n are the partial orders of the reaction with respect to each reactant.
Table 1: Hypothetical Kinetic Data for a Reaction of a Nitroquinoline
| Experiment | [Nitroquinoline] (M) | [Reagent] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10-4 |
| 2 | 0.2 | 0.1 | 2.0 x 10-4 |
| 3 | 0.1 | 0.2 | 4.0 x 10-4 |
Substituent Effects on Reaction Kinetics, particularly the Nitro Group
The substituents on the quinoline ring have a profound effect on the reaction kinetics. The 8-nitro group in this compound is a strong electron-withdrawing group and will significantly influence the reactivity of the molecule.
In electrophilic aromatic substitution reactions, the nitro group is a powerful deactivating group and a meta-director. rsc.org Therefore, electrophilic attack on the benzene ring of the quinoline nucleus would be significantly slower compared to an unsubstituted quinoline and would be directed away from the nitro-substituted ring. However, the pyridine (B92270) ring of the quinoline can also undergo electrophilic attack, and the position of substitution is influenced by the reaction conditions and the nature of the electrophile. researchgate.netresearchgate.netacs.org
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the nitro group is a strong activating group. It stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction, thereby accelerating the rate of substitution. The presence of the nitro group at the 8-position would make the quinoline ring more susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group, if sterically accessible.
Development and Validation of Kinetic Models
The development of kinetic models for complex organic reactions, such as those involving polysubstituted quinolines, is essential for predicting reaction outcomes and optimizing process parameters. nih.govmdpi.com These models are typically based on a proposed reaction mechanism and consist of a set of differential equations that describe the rate of change of concentration of each species in the reaction mixture.
For a reaction involving this compound, a kinetic model would be constructed based on the elementary steps of the proposed mechanism (e.g., radical formation, cyclization, oxidation). Each step would be assigned a rate constant. The resulting system of differential equations is then solved numerically to simulate the concentration profiles of reactants, intermediates, and products over time.
Table 2: Example of Elementary Steps and Corresponding Rate Equations for a Hypothetical Reaction
| Step | Reaction | Rate Law |
| 1 | Initiation: Precursor -> Radical | Rate1 = k1[Precursor] |
| 2 | Cyclization: Radical -> Cyclized Intermediate | Rate2 = k2[Radical] |
| 3 | Oxidation: Cyclized Intermediate -> Product | Rate3 = k3[Cyclized Intermediate][Oxidant] |
The validation of the kinetic model is a critical step and involves comparing the simulated concentration profiles with experimental data obtained under various reaction conditions (e.g., different temperatures, concentrations). A good kinetic model should be able to accurately reproduce the experimental data. Discrepancies between the model and the experimental results may indicate that the proposed mechanism is incorrect or incomplete, requiring refinement of the model. Computational chemistry can also be a powerful tool to calculate the energies of intermediates and transition states, providing further validation for the proposed mechanism and the developed kinetic model.
Advanced Spectroscopic Characterization for Structural Elucidation and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping the chemical environments of atomic nuclei within a molecule. Through the analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, along with advanced two-dimensional techniques, a definitive portrait of the connectivity and spatial arrangement of 7-Methoxy-2,4-dimethyl-8-nitroquinoline can be constructed.
Proton NMR spectroscopy provides critical information regarding the number, type, and proximity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is anticipated to reveal distinct signals corresponding to the various protons present.
Expected ¹H NMR Spectral Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic H (C5-H) | 7.0 - 7.5 | Doublet | 1H | ~8-9 |
| Aromatic H (C6-H) | 7.5 - 8.0 | Doublet | 1H | ~8-9 |
| Aromatic H (C3-H) | 6.5 - 7.0 | Singlet | 1H | - |
| Methoxy (B1213986) (-OCH₃) | 3.8 - 4.2 | Singlet | 3H | - |
| Methyl (C2-CH₃) | 2.4 - 2.8 | Singlet | 3H | - |
| Methyl (C4-CH₃) | 2.3 - 2.7 | Singlet | 3H | - |
Note: The exact chemical shifts and coupling constants are predictive and would require experimental verification.
The aromatic protons on the quinoline (B57606) ring are expected to appear as doublets due to coupling with their adjacent protons. The proton at the C3 position would likely be a singlet, being isolated from other protons. The methoxy and two methyl groups are each anticipated to produce sharp singlet peaks, given the absence of adjacent protons to couple with.
Complementing the proton data, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
Expected ¹³C NMR Spectral Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Quaternary C (C8a) | 145 - 155 |
| Quaternary C (C7) | 150 - 160 |
| Quaternary C (C8) | 135 - 145 |
| Quaternary C (C4a) | 120 - 130 |
| Quaternary C (C4) | 140 - 150 |
| Quaternary C (C2) | 155 - 165 |
| Aromatic CH (C6) | 125 - 135 |
| Aromatic CH (C5) | 110 - 120 |
| Aromatic CH (C3) | 115 - 125 |
| Methoxy (-OCH₃) | 55 - 65 |
| Methyl (C2-CH₃) | 20 - 30 |
| Methyl (C4-CH₃) | 15 - 25 |
Note: These chemical shift ranges are estimates based on typical values for similar structures and require experimental confirmation.
The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbons attached to the nitrogen and oxygen atoms, as well as the nitro group, are expected to be shifted further downfield.
To unequivocally assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of the aromatic protons on the quinoline ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FTIR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of its various functional groups.
Expected FTIR Absorption Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |
| C=N Stretch (Quinoline) | 1600 - 1650 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Strong |
| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1335 - 1385 | Strong |
| C-O-C Stretch (Methoxy) | 1000 - 1300 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
The presence of a strong absorption band for the asymmetric and symmetric stretching of the nitro (NO₂) group would be a key diagnostic feature in the FTIR spectrum.
FT-Raman spectroscopy provides complementary information to FTIR. While polar functional groups tend to give strong signals in FTIR, non-polar and symmetric functional groups often produce strong signals in Raman spectra.
Expected FT-Raman Scattering Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic Ring Breathing | 990 - 1010 | Strong |
| C=C Stretch (Aromatic) | 1580 - 1620 | Strong |
| Symmetric NO₂ Stretch | 1335 - 1385 | Strong |
| C-CH₃ Stretch | 1150 - 1250 | Medium |
The symmetric stretch of the nitro group is typically a strong and easily identifiable band in the Raman spectrum. The aromatic ring vibrations are also expected to be prominent. The combination of FTIR and FT-Raman data provides a comprehensive vibrational profile of this compound, confirming the presence of all key functional groups.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound, confirming its elemental composition, and deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry is critical for the unambiguous identification of a compound by providing a highly accurate measurement of its molecular mass, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds that may have the same nominal mass.
For this compound (C₁₂H₁₂N₂O₃), the theoretical exact mass can be calculated by summing the masses of its constituent atoms (12 carbons, 12 hydrogens, 2 nitrogens, 3 oxygens). This calculated value serves as a benchmark for experimental HRMS measurements, where a close correlation between the theoretical and observed mass confirms the compound's identity and elemental composition.
Table 1: Theoretical Isotopic Mass Data for this compound
| Isotope Formula | Mass (Da) | Abundance (%) |
|---|---|---|
| C₁₂H₁₂N₂O₃ | 232.0848 | 100.00 |
| C₁₁¹³CH₁₂N₂O₃ | 233.0881 | 13.25 |
| C₁₂H₁₁²HN₂O₃ | 233.0911 | 0.18 |
| C₁₂H₁₂N¹⁵NO₃ | 233.0818 | 0.74 |
| C₁₂H₁₂N₂O₂¹⁷O | 232.0892 | 0.11 |
This table presents the calculated theoretical exact masses for the primary isotopologues of the target compound. Experimental HRMS data would be compared against these values for verification.
Gas chromatography-mass spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sinfoochem.com This technique is routinely used to separate individual components from a mixture, assess the purity of a sample, and confirm the identity of the compound of interest. sinfoochem.com
In a typical GC-MS analysis, the sample is vaporized and passed through a chromatographic column, where compounds are separated based on their volatility and interaction with the column's stationary phase. The time it takes for a compound to travel through the column is known as its retention time, a characteristic property that aids in its identification. As the separated components exit the column, they enter the mass spectrometer, which generates a mass spectrum for each component. This spectrum, a plot of ion intensity versus mass-to-charge ratio, serves as a molecular fingerprint, revealing the compound's molecular weight and characteristic fragmentation patterns. The analysis of these fragments provides valuable structural information.
Table 2: Hypothetical GC-MS Data for this compound
| Parameter | Value | Description |
|---|---|---|
| Retention Time (tR) | Value not available | The time taken for the compound to elute from the GC column. |
| Molecular Ion (M+) | m/z 232 | Corresponds to the mass of the intact molecule. |
Note: Specific experimental data for the retention time and fragmentation pattern of this compound are not available in the cited literature. The molecular ion is predicted based on the compound's formula.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure. brieflands.com When a molecule absorbs light of a specific wavelength, an electron is promoted from a lower energy molecular orbital to a higher energy one. brieflands.com The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
The quinoline ring system, particularly with the presence of a nitro group and methoxy substituent, constitutes a complex chromophore. The UV-Vis spectrum of this compound is expected to exhibit distinct absorption bands corresponding to various electronic transitions, such as π → π* and n → π* transitions. The position and intensity of these bands are influenced by the solvent and the specific arrangement of functional groups on the quinoline core.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Parameter | Value | Description |
|---|---|---|
| λmax 1 | Value not available | Wavelength of maximum absorbance for a specific electronic transition. |
| Molar Absorptivity (ε) 1 | Value not available | A measure of how strongly the compound absorbs light at λmax 1. |
| λmax 2 | Value not available | Wavelength of maximum absorbance for a second electronic transition. |
| Molar Absorptivity (ε) 2 | Value not available | A measure of how strongly the compound absorbs light at λmax 2. |
Note: Specific experimental λmax and molar absorptivity values for this compound are not available in the public domain literature.
Theoretical and Computational Chemistry Studies of 7 Methoxy 2,4 Dimethyl 8 Nitroquinoline
Quantum Chemical Methodologies Applied to Substituted Quinolines
The study of substituted quinolines, a class of compounds to which 7-Methoxy-2,4-dimethyl-8-nitroquinoline belongs, frequently employs a range of quantum chemical methodologies to elucidate their behavior at a molecular level. These computational techniques are crucial for understanding structure-property relationships.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for the geometry optimization of quinoline (B57606) derivatives. scirp.orgnih.gov This method calculates the electronic structure of a molecule by focusing on its electron density, offering a balance between computational cost and accuracy. nih.gov For a molecule such as this compound, DFT would be used to predict its most stable three-dimensional conformation by finding the minimum energy state. This process involves calculating bond lengths, bond angles, and dihedral angles. scirp.orgmdpi.com The results of such calculations are fundamental, as the optimized geometry is the basis for all further property predictions, including vibrational frequencies and electronic properties. scirp.org Studies on various quinoline derivatives have demonstrated that DFT methods reliably predict structural parameters that are in good agreement with experimental data where available. scirp.orgmdpi.com
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These "from the beginning" approaches, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results. While computationally more demanding than DFT, ab initio calculations are often employed to benchmark the results obtained from other methods or when a very high degree of accuracy is required for specific molecular properties of substituted quinolines.
The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.
Basis Sets : A basis set is a set of mathematical functions used to build the molecular orbitals. For quinoline derivatives, Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly used. researchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, especially in molecules with heteroatoms and potential for hydrogen bonding. researchgate.net More advanced basis sets, such as those from the Dunning's correlation-consistent series (e.g., cc-pVDZ), may be used for higher accuracy calculations.
Exchange-Correlation Functionals : In DFT, the exchange-correlation functional approximates the quantum mechanical effects of electron exchange and correlation. The choice of functional is critical. The B3LYP hybrid functional is one of the most widely used for organic molecules due to its proven track record of providing reliable results for a variety of properties. scirp.orgresearchgate.net Other functionals, including PBEPBE and BLYP, may also be benchmarked to determine the best-performing combination for the specific properties of interest in substituted quinolines. researchgate.net The selection of an appropriate functional and basis set is a crucial step to ensure that the computational results are both accurate and comparable to experimental data. researchgate.net
Table 1: Common Basis Sets and Functionals in Quinoline Studies
| Category | Examples | Typical Application |
|---|---|---|
| Exchange-Correlation Functionals | B3LYP, PBE0, M06-2X, BVP86 | Calculating electronic structure and optimizing geometry in DFT. researchgate.net |
| Pople Style Basis Sets | 6-31G(d), 6-31+G(d,p), 6-311++G(d,p) | Routine geometry optimizations and frequency calculations. researchgate.net |
| Correlation-Consistent Basis Sets | cc-pVDZ, aug-cc-pVTZ | High-accuracy energy calculations and benchmarking. |
Electronic Structure Analysis and Reactivity Prediction
Once the molecular structure is optimized, computational methods can be used to analyze the electronic properties of this compound, providing insights into its chemical reactivity and stability. rsc.orgrsc.org
The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.
HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.
LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. rsc.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. scirp.orgrsc.org For substituted quinolines, the nature and position of substituents significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap and reactivity of the molecule. rsc.org
Table 2: Representative Frontier Orbital Energies for a Substituted Nitroquinoline
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -3.10 |
| HOMO-LUMO Gap (ΔE) | 3.75 |
Note: These are example values based on typical DFT calculations for similar structures and are intended for illustrative purposes.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. wolfram.com
Red regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen. rsc.org
Blue regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. rsc.org
Green regions : Represent areas of neutral or near-zero potential.
For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the nitro and methoxy (B1213986) groups, as well as the nitrogen atom of the quinoline ring. researchgate.netresearchgate.net These areas would be the most likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, regions of positive potential (blue) might be found around the hydrogen atoms, indicating sites susceptible to nucleophilic attack. The MEP surface provides a clear, intuitive picture of the molecule's charge distribution and helps to rationalize its intermolecular interactions and chemical reactivity. rsc.orgarabjchem.org
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. mdpi.com This analysis transforms the complex, delocalized molecular orbitals into localized, intuitive chemical concepts such as bonds, lone pairs, and anti-bonding orbitals.
For this compound, NBO analysis would reveal key intramolecular interactions. A primary focus would be the interaction between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂), mediated through the quinoline ring system. The analysis would quantify the stabilization energy, E(2), associated with electron delocalization from the lone pairs of the methoxy oxygen to the antibonding orbitals of the quinoline ring and the nitro group. Similarly, hyperconjugative interactions involving the methyl groups at positions 2 and 4 would be assessed.
A hypothetical NBO analysis would likely show significant delocalization from the oxygen lone pair (LP(O)) of the methoxy group to the π* antibonding orbitals of the quinoline ring. It would also detail the charge transfer from the aromatic ring to the π* orbitals of the nitro group. These interactions are crucial in determining the molecule's electronic properties, stability, and reactivity.
Hypothetical NBO Interaction Table for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |
|---|---|---|---|---|
| LP (O) of OCH₃ | π* (C7-C8) | Data not available | Data not available | Data not available |
| π (C5-C6) | π* (N-O) of NO₂ | Data not available | Data not available | Data not available |
| π (C8a-C4a) | π* (N-O) of NO₂ | Data not available | Data not available | Data not available |
| σ (C2-C(CH₃)) | σ* (C2-N1) | Data not available | Data not available | Data not available |
| σ (C4-C(CH₃)) | σ* (C4-C4a) | Data not available | Data not available | Data not available |
This table is illustrative. Specific values require dedicated quantum chemical calculations.
Local Reactivity Descriptors from Conceptual DFT
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule using various descriptors derived from its electron density. mdpi.com These descriptors help in predicting the sites most susceptible to electrophilic, nucleophilic, and radical attacks. Key global descriptors include chemical potential (μ), hardness (η), and electrophilicity (ω). Local reactivity is described by Fukui functions (f(r)) and Parr functions, which identify the most reactive atoms within the molecule. arabjchem.org
For this compound, conceptual DFT would be used to map its chemical reactivity. The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (nitro) groups suggests a complex reactivity profile.
Electrophilic Attack : The Fukui function f⁻(r) would likely indicate that the carbon atoms on the quinoline ring activated by the methoxy and methyl groups are the preferred sites for electrophilic attack.
Nucleophilic Attack : The Fukui function f⁺(r) would be expected to be largest on the carbon atom attached to the nitro group (C8) and potentially other carbons in the nitro-substituted ring, indicating these are the most probable sites for a nucleophilic attack. nih.gov
Radical Attack : The f⁰(r) function would highlight sites susceptible to radical reactions.
The analysis of local descriptors would allow for a quantitative prediction of the molecule's regioselectivity in various chemical reactions.
Hypothetical Local Reactivity Descriptor Data for this compound
| Atom | Fukui Function (f⁺) for Nucleophilic Attack | Fukui Function (f⁻) for Electrophilic Attack | Dual Descriptor (Δf) |
|---|---|---|---|
| C2 | Data not available | Data not available | Data not available |
| C4 | Data not available | Data not available | Data not available |
| C5 | Data not available | Data not available | Data not available |
| C6 | Data not available | Data not available | Data not available |
| C8 | Data not available | Data not available | Data not available |
| N (NO₂) | Data not available | Data not available | Data not available |
This table is illustrative. Specific values require dedicated quantum chemical calculations.
Dipole Moment and Polarizability Calculations for Electronic Response
Calculations for this compound would be performed using DFT methods. The calculated dipole moment would reflect the combined electronic effects of the methoxy, methyl, and nitro substituents on the quinoline core. The strong electron-withdrawing nature of the nitro group and the electron-donating nature of the methoxy group are expected to result in a significant molecular dipole moment.
Polarizability calculations would provide insight into the molecule's potential for non-linear optical (NLO) applications. Molecules with large polarizability and hyperpolarizability are of interest in materials science. The extended π-system of the quinoline ring, coupled with the donor-acceptor substituent pattern, suggests that this compound might exhibit interesting NLO properties.
Computational Prediction of Spectroscopic Properties
Vibrational Frequency Calculations for IR and Raman Assignments
Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental Infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, which can predict the frequencies and intensities of vibrational modes. scirp.org
For this compound, a computational analysis would yield a set of vibrational modes corresponding to specific molecular motions, such as C-H stretching, C=C and C=N ring stretching, CH₃ deformations, and the characteristic symmetric and asymmetric stretches of the NO₂ group. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. The potential energy distribution (PED) analysis would be used to provide a detailed assignment of each vibrational mode. researchgate.net
Hypothetical Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated Frequency (Scaled) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| N-O Asymmetric Stretch | ~1520-1560 | Strong | Weak |
| N-O Symmetric Stretch | ~1340-1360 | Very Strong | Medium |
| C-O-C Asymmetric Stretch | ~1250-1270 | Strong | Medium |
| C-O-C Symmetric Stretch | ~1020-1050 | Medium | Strong |
| Quinoline Ring Stretching | ~1400-1600 | Medium-Strong | Medium-Strong |
| C-H Aromatic Stretching | ~3000-3100 | Medium | Strong |
| C-H Aliphatic Stretching | ~2850-2980 | Medium | Strong |
This table presents expected ranges based on related compounds. Specific values require dedicated calculations.
Prediction of Electronic Spectra (UV-Vis) and Correlation with Experimental Data
Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for predicting electronic absorption spectra (UV-Vis). researchgate.net It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λ_max) and intensities observed experimentally.
A TD-DFT calculation for this compound would predict the electronic transitions, likely dominated by π → π* transitions within the quinoline ring system and intramolecular charge transfer (ICT) transitions. The ICT transition would likely involve the transfer of electron density from the highest occupied molecular orbital (HOMO), localized on the methoxy-substituted part of the ring, to the lowest unoccupied molecular orbital (LUMO), localized on the nitro-substituted part. researchgate.netscirp.org Comparing the calculated spectrum with experimental data would help validate the computational model and provide a detailed understanding of the molecule's electronic structure.
Hypothetical TD-DFT Results for this compound
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | Data not available | Data not available | HOMO → LUMO (π → π*, ICT) |
| S₀ → S₂ | Data not available | Data not available | HOMO-1 → LUMO (π → π*) |
| S₀ → S₃ | Data not available | Data not available | HOMO → LUMO+1 (π → π*) |
This table is illustrative. Specific values require dedicated quantum chemical calculations.
Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts and Shielding Tensors
Theoretical calculations of NMR chemical shifts are a powerful tool for structure elucidation and assignment of experimental NMR spectra. dergipark.org.tr The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is widely employed for this purpose. recentscientific.com This method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).
For this compound, GIAO-DFT calculations would predict the ¹H and ¹³C chemical shifts. The predicted values would be highly sensitive to the electronic environment of each nucleus. For instance, the protons of the methyl and methoxy groups would appear in the upfield region, while the aromatic protons would be in the downfield region, with their precise shifts influenced by the electronic effects of the substituents. Similarly, the ¹³C chemical shifts would reflect the hybridization and electronic density around each carbon atom. The carbon attached to the nitro group (C8) would be expected to be significantly deshielded. A strong correlation between the calculated and experimental chemical shifts would confirm the molecular structure.
Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Calculated ¹³C Chemical Shift (δ) | Atom | Calculated ¹H Chemical Shift (δ) |
|---|---|---|---|
| C2 | Data not available | H (C3) | Data not available |
| C3 | Data not available | H (C5) | Data not available |
| C4 | Data not available | H (C6) | Data not available |
| C7 | Data not available | H (2-CH₃) | Data not available |
| C8 | Data not available | H (4-CH₃) | Data not available |
| C(OCH₃) | Data not available | H (7-OCH₃) | Data not available |
This table is illustrative. Specific values require dedicated quantum chemical calculations.
Molecular Dynamics Simulations and Excited State Investigations
The photophysical and photochemical behavior of this compound could be extensively explored through a combination of molecular dynamics simulations and quantum chemical calculations of its excited states. These computational techniques are essential for understanding how the molecule interacts with light and dissipates the absorbed energy, which is fundamental to its potential applications in areas such as photosensitizers or molecular probes.
Nonadiabatic molecular dynamics (NAMD) simulations would be a powerful tool to model the photochemical processes of this compound following electronic excitation. Standard Born-Oppenheimer molecular dynamics assumes that the electronic state of a molecule remains constant during nuclear motion. However, in photochemical reactions, the molecule can transition between different electronic states.
NAMD simulations would track the trajectory of the atoms in the molecule after it absorbs a photon and is promoted to an excited electronic state. These simulations would explicitly account for the possibility of "hops" between different potential energy surfaces, which represent different electronic states. This approach would be critical for identifying the pathways of photochemical reactions, determining the lifetimes of excited states, and calculating the quantum yields of different photoproducts. For this compound, NAMD could elucidate the mechanisms of processes such as photoisomerization or photodissociation, should they occur.
Time-Dependent Density Functional Theory (TDDFT) would be the primary method for characterizing the electronic excited states of this compound. TDDFT is a computationally efficient method for obtaining information about the energies and properties of excited states.
A typical TDDFT analysis would involve calculating the vertical excitation energies, which correspond to the absorption spectrum of the molecule. The oscillator strengths associated with these transitions would also be computed to predict the intensity of the absorption bands. Furthermore, TDDFT can provide insights into the nature of the excited states, for instance, by identifying them as n → π* or π → π* transitions, or as charge-transfer states. This information is crucial for understanding the molecule's photophysical properties, such as its fluorescence and phosphorescence characteristics.
A hypothetical TDDFT calculation for this compound might yield the data presented in the interactive table below, which illustrates the kind of information that would be obtained.
| Excited State | Excitation Energy (eV) | Oscillator Strength | Dominant Orbital Contributions |
| S1 | 2.8 | 0.15 | HOMO -> LUMO |
| S2 | 3.2 | 0.05 | HOMO-1 -> LUMO |
| S3 | 3.5 | 0.40 | HOMO -> LUMO+1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conical intersections are points of degeneracy between two electronic states of a molecule and play a crucial role in the rapid, non-radiative decay from an excited state back to the ground state. The investigation of conical intersections for this compound would be essential for a complete understanding of its photophysical phenomena.
Computational methods can be used to locate the geometries of conical intersections and to analyze the topology of the potential energy surfaces in their vicinity. The presence and accessibility of conical intersections would explain phenomena such as ultrafast internal conversion and the absence of fluorescence. By mapping the pathways that lead the molecule to and from these intersections, researchers could predict the efficiency of non-radiative decay channels and understand the competition between photochemistry and photophysics.
Computational Studies of Solvation and Intermolecular Interactions
The behavior of this compound in a condensed phase, such as in a solvent or interacting with other molecules, would be significantly influenced by solvation and intermolecular forces. Computational studies are invaluable for dissecting these complex interactions at a molecular level.
To understand the interaction of this compound with water, aqueous microsolvation models would be employed. In this approach, the solute molecule is explicitly solvated by a small, discrete number of water molecules. Quantum chemical calculations would then be performed on these solute-solvent clusters.
The primary goal of such a study would be to determine the preferred binding sites of water molecules to the quinoline derivative and to calculate the binding energies for these interactions. This analysis would reveal the strength of the hydrogen bonds and other non-covalent interactions. By systematically increasing the number of water molecules, one could study the formation of the first solvation shell and the cooperative effects in the hydrogen-bonding network.
The binding energy analysis would provide fundamental data for understanding the solubility and reactivity of this compound in aqueous environments. An example of the type of data that could be generated is shown in the interactive table below.
| Water Molecule Position | Interaction Type | Binding Energy (kcal/mol) |
| Near Nitro Group | Hydrogen Bond (O-H...O) | -5.2 |
| Near Methoxy Group | Hydrogen Bond (O...H-O) | -3.8 |
| Near Quinoline Nitrogen | Hydrogen Bond (N...H-O) | -4.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The substituents on the quinoline core—the methoxy, dimethyl, and nitro groups—would have profound steric and electronic effects on the solvation and molecular association of this compound. Computational studies could systematically investigate these effects.
The electronic effects would be analyzed by examining how the electron-donating methoxy and methyl groups and the electron-withdrawing nitro group alter the charge distribution of the molecule. This, in turn, would influence the strength and nature of its interactions with solvent molecules and other solutes. For example, the nitro group would be expected to be a strong hydrogen bond acceptor.
The steric effects would be related to the size and orientation of the substituent groups. These could hinder the approach of solvent molecules to certain parts of the quinoline ring, creating specific solvation patterns. Similarly, steric hindrance would play a significant role in the ability of this compound to form dimers or larger aggregates, influencing its self-association behavior in solution. A comparative computational study with other substituted quinolines would be highly informative in delineating these specific substituent effects.
Synthetic Applications and Future Research Directions in Substituted Quinoline Chemistry
Design and Synthesis of New Chemical Entities Based on the Quinoline (B57606) Scaffold
The quinoline scaffold is a prominent heterocyclic aromatic compound, comprising a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.govtandfonline.com Consequently, the quinoline nucleus is a cornerstone in the design and synthesis of new chemical entities (NCEs) with therapeutic potential. nih.govbenthamdirect.com The versatility of the quinoline ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize target binding and pharmacokinetic profiles.
The design of novel quinoline-based compounds often involves several strategies. One common approach is bioisosteric replacement, where a known functional group in a bioactive molecule is replaced with a quinoline ring or a substituted quinoline to improve its properties. Another strategy is scaffold hopping, where the core of a known drug is replaced with a quinoline scaffold while maintaining the key pharmacophoric features. Furthermore, fragment-based drug discovery often utilizes quinoline fragments as starting points for building more complex molecules with high affinity for a specific biological target.
The synthesis of these designed quinoline-based NCEs relies on a rich history of organic chemistry, with several named reactions being fundamental to the construction of the quinoline core. These classical methods, while still in use, are often supplemented by modern synthetic techniques that offer greater efficiency and substrate scope.
| Classical Quinoline Synthesis | Description |
| Skraup Synthesis | The reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene) to form a quinoline. chemicalbook.com |
| Doebner-von Miller Reaction | The reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a Lewis acid or Brønsted acid. |
| Combes Quinoline Synthesis | The acid-catalyzed reaction of an aniline with a β-diketone. rsc.org |
| Conrad-Limpach Synthesis | The reaction of an aniline with a β-ketoester, which can lead to either a 2-hydroxyquinoline (B72897) or a 4-hydroxyquinoline (B1666331) depending on the reaction conditions. rsc.org |
| Friedländer Synthesis | The base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. |
| Gould-Jacobs Reaction | The reaction of an aniline with an ethoxymethylenemalonate ester, followed by cyclization and decarboxylation to yield a 4-hydroxyquinoline-3-carboxylic acid. rsc.org |
These synthetic strategies provide a robust platform for the creation of novel quinoline derivatives with potential applications in various therapeutic areas, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govresearchgate.net
Scaffold Diversification and Library Generation for High-Throughput Screening
The quinoline scaffold's prominence in medicinal chemistry extends to its use in generating diverse chemical libraries for high-throughput screening (HTS). acs.org HTS allows for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that exhibit a desired biological activity against a specific target. researchoutreach.org The success of an HTS campaign is heavily reliant on the chemical diversity of the compound library.
Scaffold diversification of the quinoline ring system is a key strategy for creating these libraries. This involves the systematic modification of the quinoline core to explore a wide chemical space. Common diversification strategies include:
Positional Isomerism: Introducing substituents at different positions on the quinoline ring to probe the structure-activity relationship (SAR).
Functional Group Modification: Varying the types of functional groups attached to the scaffold to modulate properties such as polarity, hydrogen bonding capacity, and reactivity.
Scaffold Decoration: Attaching a variety of building blocks to a functionalized quinoline core to create a large number of analogs.
The generation of quinoline-based libraries often employs combinatorial chemistry and parallel synthesis techniques. These methods allow for the efficient production of a large number of compounds in a short amount of time. For example, a functionalized quinoline core with multiple points of attachment can be reacted with a diverse set of building blocks in a parallel fashion to generate a library of structurally related but distinct molecules.
The design of these libraries is often guided by computational methods, such as molecular docking and virtual screening, to prioritize compounds that are more likely to be active against the target of interest. The resulting libraries of quinoline derivatives can then be screened against a variety of biological targets to identify novel lead compounds for drug discovery programs. researchgate.net
Development of Novel Synthetic Methodologies for Complex Quinoline Systems
While classical methods for quinoline synthesis remain valuable, the demand for more complex and highly substituted quinoline derivatives has driven the development of novel synthetic methodologies. researchgate.net These modern techniques often offer improved efficiency, milder reaction conditions, and greater functional group tolerance compared to their traditional counterparts.
Recent advances in this area have focused on several key themes:
Transition Metal Catalysis: Transition metals, particularly palladium and copper, have been extensively used to catalyze the formation of quinolines through cross-coupling and cyclization reactions. numberanalytics.com For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl substituents onto the quinoline scaffold.
C-H Activation: The direct functionalization of C-H bonds has emerged as a powerful tool for the synthesis of complex molecules. In the context of quinoline synthesis, C-H activation strategies allow for the introduction of substituents onto the quinoline ring without the need for pre-functionalization, leading to more atom-economical and efficient synthetic routes. mdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates and improve yields in quinoline synthesis. researchgate.net This technique is particularly useful for reactions that are sluggish under conventional heating.
Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly methods for quinoline synthesis. This includes the use of greener solvents (such as water or ionic liquids), solvent-free reaction conditions, and reusable catalysts. researchgate.net
These novel synthetic methodologies have greatly expanded the toolbox available to medicinal and synthetic chemists, enabling the construction of increasingly complex and diverse quinoline-based molecules for a wide range of applications.
Exploration of 7-Methoxy-2,4-dimethyl-8-nitroquinoline as a Building Block in Complex Molecular Architectures
While specific literature on the applications of this compound is not extensively available, its structure suggests significant potential as a versatile building block in the synthesis of more complex molecular architectures. The reactivity of this compound can be inferred from the known chemistry of its constituent functional groups on the quinoline scaffold.
The 8-nitro group is a key functional handle that can be readily transformed into other functionalities. A common and highly useful transformation is the reduction of the nitro group to an amino group, yielding 8-amino-7-methoxy-2,4-dimethylquinoline. This reduction can be achieved using a variety of reagents, such as tin(II) chloride, catalytic hydrogenation, or iron in acidic media. nih.gov
The resulting 8-aminoquinoline (B160924) derivative is a valuable intermediate for the construction of a wide range of heterocyclic systems. For example, the amino group can undergo condensation reactions with dicarbonyl compounds to form new fused ring systems. It can also be diazotized and subsequently displaced by a variety of nucleophiles to introduce a range of substituents at the 8-position.
Furthermore, the methoxy (B1213986) group at the 7-position and the methyl groups at the 2- and 4-positions can influence the reactivity of the quinoline ring and provide points for further modification. The presence of these substituents can also impact the conformational preferences and biological activity of the final molecules.
The potential applications of this compound as a building block are summarized in the table below:
| Functional Group | Potential Transformation | Resulting Intermediate/Product | Potential Applications |
| 8-Nitro Group | Reduction | 8-Aminoquinoline | Synthesis of fused heterocycles, introduction of various substituents via diazotization. nih.gov |
| Quinoline Nitrogen | N-Oxidation, Alkylation | Quaternary ammonium (B1175870) salts, N-oxides | Modulation of electronic properties and solubility, precursors for further reactions. |
| Methyl Groups | Oxidation, Halogenation | Carboxylic acids, Halomethyl derivatives | Further functionalization and coupling reactions. |
The strategic manipulation of the functional groups present in this compound allows for its use as a scaffold to build a diverse array of complex molecules with potential applications in materials science and medicinal chemistry.
Investigation of Intermolecular Recognition and Host-Guest Interactions Based on Quinoline Structures
The quinoline ring system, with its combination of aromatic and heteroaromatic character, is capable of participating in a variety of non-covalent interactions that are fundamental to molecular recognition and host-guest chemistry. wikipedia.org These interactions play a crucial role in biological processes, such as drug-receptor binding, and are also harnessed in the design of supramolecular assemblies.
The key intermolecular interactions involving the quinoline scaffold include:
π-π Stacking: The electron-rich aromatic rings of the quinoline system can engage in π-π stacking interactions with other aromatic systems. These interactions are important for the stabilization of protein-ligand complexes and the self-assembly of supramolecular structures.
Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while substituents such as hydroxyl or amino groups can act as hydrogen bond donors. These directional interactions are critical for specific molecular recognition events.
Ion-π Interactions: The aromatic system of quinoline can interact favorably with cations through ion-π interactions.
Hydrophobic Interactions: The nonpolar surface of the quinoline ring can participate in hydrophobic interactions, which are a major driving force for the binding of small molecules to proteins in aqueous environments.
The study of these interactions is often carried out using a combination of experimental techniques, such as NMR spectroscopy, X-ray crystallography, and isothermal titration calorimetry, as well as computational methods.
In the context of host-guest chemistry, quinoline derivatives have been incorporated into larger macrocyclic hosts to create cavities that can selectively bind guest molecules. nih.gov The binding of a guest within the host cavity is driven by a combination of the non-covalent interactions described above. The selectivity of these host-guest systems can be tuned by modifying the size, shape, and electronic properties of the quinoline-containing host.
The understanding of intermolecular recognition and host-guest interactions involving quinoline structures is essential for the rational design of new drugs, sensors, and functional materials. researchgate.net
Q & A
Q. Methodological Considerations :
What advanced spectroscopic and crystallographic techniques validate the structure of this compound?
Basic Research Question
- X-ray Crystallography : Resolves molecular geometry and confirms substituent positions. For example, planar quinoline rings with dihedral angles (e.g., 70.22° for methoxy-phenyl groups) are critical for validating steric effects .
- NMR Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR identifies methyl (δ 2.3–2.5 ppm) and methoxy (δ 3.8–4.0 ppm) groups. Discrepancies in nitro group chemical shifts (δ 8.1–8.3 ppm) may indicate tautomerism .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 261.1) and fragmentation patterns .
How can researchers resolve contradictory spectral data for nitroquinoline derivatives?
Advanced Research Question
Contradictions in NMR or IR data often arise from tautomerism, polymorphism, or solvent effects. Strategies include:
- Crystallographic Validation : Compare experimental X-ray structures (e.g., bond lengths and angles) with computational models to confirm dominant tautomers .
- Variable-Temperature NMR : Probe dynamic equilibria by analyzing peak splitting or coalescence at elevated temperatures .
- DFT Calculations : Predict spectroscopic profiles (e.g., IR vibrational modes) and compare with experimental data to identify artifacts .
What experimental design principles optimize nitro group positioning for target reactivity?
Advanced Research Question
Nitro group placement influences electrophilic substitution and redox behavior. Key approaches:
- Directed Ortho-Metalation : Use methoxy groups as directing agents to control nitration regiochemistry .
- Protecting Groups : Temporarily block reactive sites (e.g., methyl groups) during nitration to avoid undesired byproducts .
- Computational Modeling : Employ density functional theory (DFT) to predict nitro group electronic effects on aromatic ring reactivity .
How do functional groups (methoxy, methyl, nitro) influence the compound’s biological or catalytic activity?
Basic Research Question
- Methoxy Groups : Enhance solubility and serve as hydrogen-bond acceptors in protein binding .
- Nitro Groups : Act as electron-withdrawing groups, increasing quinoline ring electrophilicity for nucleophilic attack (e.g., in antimalarial drug analogs) .
- Methyl Groups : Provide steric bulk to prevent π-π stacking aggregation in catalytic applications .
What methodologies address low yields in large-scale synthesis of this compound?
Advanced Research Question
- Flow Chemistry : Improve heat/mass transfer for exothermic nitration steps, reducing side reactions .
- Catalytic Reductions : Replace stoichiometric reductants (e.g., NaBH₃CN) with heterogeneous catalysts (e.g., Pd/C) for greener synthesis .
- DoE (Design of Experiments) : Use factorial design to optimize variables (temperature, reagent ratios) and identify critical parameters .
How can computational tools predict the compound’s stability under varying pH and temperature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
